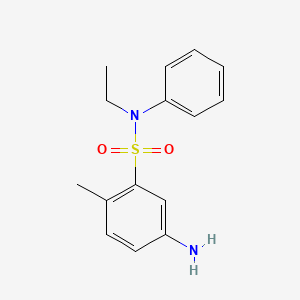

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M7583 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of M7583 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for research and clinical use.

Chemical Reactions Analysis

Types of Reactions

M7583 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in M7583.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

M7583 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cellular processes and signaling mechanisms.

Medicine: Explored as a potential therapeutic agent for treating B-cell malignancies and other diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

M7583 exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling events, ultimately inhibiting the growth and survival of B-cell malignancies .

Comparison with Similar Compounds

Similar Compounds

Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies.

Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.

Zanubrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with enhanced efficacy and safety profiles.

Uniqueness of M7583

M7583 stands out due to its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development and clinical use .

Biological Activity

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . It features an amino group, an ethyl substitution, and a phenyl group attached to a benzenesulfonamide backbone. This structural configuration is essential for its biological interactions.

Research indicates that this compound primarily functions as a kinase inhibitor, affecting various signal transduction pathways critical in cancer progression and viral replication. Specifically, it has been shown to inhibit enzymes involved in B-cell malignancies and other diseases by targeting specific kinases that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound interferes with kinase signaling pathways, which are crucial for tumor growth and survival.

- Antiviral Activity : Preliminary studies suggest it may inhibit the entry and replication of viruses such as influenza A by affecting viral mRNA processing .

Biological Activity Studies

Several studies have documented the biological activity of this compound:

- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, indicating potential as a therapeutic agent against hematological malignancies.

- Antiviral Efficacy : In vitro studies showed that the compound reduced viral mRNA levels in infected cells, suggesting its potential as an antiviral agent. For instance, it exhibited an IC50 of approximately 16.79 nM against influenza virus replication .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression, such as lipoxygenases involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |

| 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |

| N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily industrial use |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Study on B-cell Malignancies : A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth and increased apoptosis in B-cell lymphoma models. The study highlighted the compound's potential as a targeted therapy for specific types of lymphoma.

- Influenza Virus Inhibition : Research conducted on A549 lung epithelial cells showed that the compound effectively decreased viral mRNA levels following influenza infection, supporting its role as a candidate for antiviral drug development .

Properties

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?

A1: this compound serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of this compound, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.